Dimethyl 4,4'-sulphonyldibenzoate
Overview
Description
Dimethyl 4,4’-sulphonyldibenzoate is a chemical compound with the molecular formula C16H14O6S .
Molecular Structure Analysis
The molecular structure of Dimethyl 4,4’-sulphonyldibenzoate is characterized by a molecular weight of 334.3 g/mol . The InChI string and Canonical SMILES are also provided .Physical and Chemical Properties Analysis
Dimethyl 4,4’-sulphonyldibenzoate has a molecular weight of 334.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . The topological polar surface area is 95.1 Ų . The compound has a heavy atom count of 23 .Scientific Research Applications
Solvent and Solubility Enhancer
Dimethyl sulfoxide (DMSO), a related compound, is widely used in neuroscience research as a solvent for pharmacological agents. It has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, potentially offering neuroprotective benefits against excitotoxic death. This highlights DMSO's role in enhancing solubility and delivery of bioactive compounds, suggesting similar utility for Dimethyl 4,4'-sulphonyldibenzoate in solubilizing otherwise poorly soluble substances (Lu & Mattson, 2001).
Chemical Reactivity and Synthesis
Research into chemical reactions and synthesis processes often employs dimethyl sulfoxide and similar compounds. For example, Dimethyl [(substitutedphenyl)(6-oxo6λ5dibenzo[d,f][1,3,2]dioxaphophepin-6-yl)methyl]phosphonates were synthesized using a process that might parallel the synthesis pathways involving this compound. These compounds have shown significant antimicrobial activity, underscoring the role of such chemicals in developing pharmacologically active agents (Reddy et al., 2009).
Catalysis and Material Science
Dimethyl sulfoxide and related compounds find applications in catalysis and material science. For instance, oxidative desulfurization studies have utilized vanadium-based catalysts in the presence of hydrogen peroxide, with dimethyl compounds playing a role in the reaction medium. Such studies contribute to understanding and improving processes for removing sulfur compounds from diesel fuels, indicating potential industrial applications for this compound in environmental cleanup and fuel processing (Caero et al., 2005).
Antimicrobial and Medical Research
The synthesis of novel compounds for antimicrobial and medical research often involves dimethyl derivatives. The antimicrobial activity of synthesized bisphosphonates, for example, showcases the potential for this compound to serve as a precursor or component in developing new therapeutic agents with efficacy against various pathogens (Reddy et al., 2009).
Properties
IUPAC Name |
methyl 4-(4-methoxycarbonylphenyl)sulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6S/c1-21-15(17)11-3-7-13(8-4-11)23(19,20)14-9-5-12(6-10-14)16(18)22-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYRQRUZQNRJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192757 | |
Record name | Dimethyl 4,4'-sulphonyldibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4,4'-Sulfonylbis(methyl benzoate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19978 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3965-53-5 | |
Record name | 1,1′-Dimethyl 4,4′-sulfonylbis[benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3965-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4,4'-sulphonyldibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 4,4'-sulphonyldibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4,4'-sulphonyldibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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